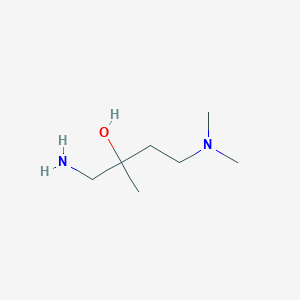
1-Amino-4-(dimethylamino)-2-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-(dimethylamino)-2-methylbutan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with dimethylamine in the presence of a catalyst, followed by the addition of ammonia. This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient and cost-effective production of this compound. Industrial methods may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Amino-4-(dimethylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
1-Amino-4-(dimethylamino)-2-methylbutan-2-ol has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
類似化合物との比較
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar in structure but lacks the dimethylamino group.
2-Amino-2-methyl-1-propanol: Another amino alcohol with a different arrangement of functional groups.
4-(Dimethylamino)-2-butanol: Similar but with a different position of the amino group.
Uniqueness
1-Amino-4-(dimethylamino)-2-methylbutan-2-ol is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
生物活性
1-Amino-4-(dimethylamino)-2-methylbutan-2-ol, also known as DMAB (dimethylaminobutanol), is a compound with significant biological activity and diverse applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator , modulating the activity of these targets and leading to various physiological effects. Key pathways affected include:
- Signal transduction cascades
- Metabolic pathways crucial for cellular function
This dual functionality allows the compound to influence processes such as neurotransmission, enzyme activity, and cellular signaling.
Pharmacological Applications
This compound has been utilized in several pharmacological contexts:
- CNS Targeting : It serves as an intermediate in synthesizing pharmaceuticals aimed at the central nervous system, potentially impacting conditions such as depression and anxiety.
- Enzyme Studies : The compound is employed in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways.
Biological Activity Data
The following table summarizes various biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| CNS Activity | Modulates neurotransmission | |
| Enzyme Interaction | Inhibits specific enzymes | |
| Antimicrobial Potential | Limited evidence | |
| Cytotoxicity | Low in HepG2 cells |
Study 1: CNS Pharmacology
A study investigated the effects of DMAB on neurotransmitter release in rat brain slices. Results indicated that DMAB enhanced the release of serotonin and norepinephrine, suggesting potential antidepressant properties. The study highlighted the compound's ability to modulate synaptic transmission through its action on adrenergic receptors .
Study 2: Antimicrobial Activity
Research explored the antimicrobial properties of DMAB against various bacterial strains. While the compound exhibited some inhibitory effects on Gram-positive bacteria, its overall antimicrobial efficacy was limited compared to established antibiotics. This study emphasized the need for further structural modifications to enhance its bioactivity against pathogens .
Study 3: Enzyme Inhibition
In a pharmacological evaluation, DMAB was tested for its inhibitory effects on phospholipase A2. The results demonstrated that DMAB could inhibit this enzyme, which plays a role in inflammatory responses. This finding suggests potential therapeutic applications in managing inflammatory diseases .
特性
分子式 |
C7H18N2O |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
1-amino-4-(dimethylamino)-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H18N2O/c1-7(10,6-8)4-5-9(2)3/h10H,4-6,8H2,1-3H3 |
InChIキー |
WMPJWMMDBBXVJT-UHFFFAOYSA-N |
正規SMILES |
CC(CCN(C)C)(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















